5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride, also known as TAK-259, is a novel compound identified as a selective antagonist of the alpha-1D adrenergic receptor. This compound has shown promise in reducing urinary frequency and is particularly significant due to its reduced liability concerning the human Ether-a-go-go-related gene (hERG), which is associated with cardiac safety in pharmacological applications. The development of TAK-259 represents a notable advancement in the search for effective treatments for urinary disorders.
TAK-259 was discovered through a systematic screening of an in-house compound library aimed at identifying selective antagonists for the alpha-1D adrenergic receptor. The compound belongs to a structural class of iminopyridine derivatives, which have been evaluated for their potential therapeutic effects in various conditions, particularly those affecting urinary function. The research team led by Nobuki Sakauchi and Yasuhisa Kohara published their findings in ACS Publications, highlighting the compound's efficacy and safety profile .
The synthesis of TAK-259 involves several steps that integrate various chemical reactions to construct its complex molecular framework. The synthetic pathway typically includes:
These methods highlight the compound's intricate synthesis, which requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of TAK-259 can be described as follows:
The three-dimensional conformation of TAK-259 plays a crucial role in its interaction with biological targets, particularly the alpha-1D adrenergic receptor .
TAK-259 undergoes several chemical reactions that are essential for its biological activity:
The mechanism of action for TAK-259 primarily involves its role as an antagonist at the alpha-1D adrenergic receptor site. By blocking this receptor, TAK-259 inhibits the signaling pathways that lead to smooth muscle contraction in the bladder neck and prostate, thereby alleviating symptoms associated with urinary frequency and urgency.
Key points regarding its mechanism include:
TAK-259 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how TAK-259 behaves in biological systems and its potential formulation as a therapeutic agent.
TAK-259 has significant potential applications in pharmacology, particularly in treating urinary disorders such as:
The ongoing research into TAK-259 continues to explore its full therapeutic potential and safety profile, marking it as a promising candidate in urology .
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6